molecular formula C22H36O2 B14161106 (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol CAS No. 4462-64-0

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol

Cat. No.: B14161106
CAS No.: 4462-64-0
M. Wt: 332.5 g/mol
InChI Key: DWHNAFMKRQQMIQ-UIZIODFASA-N
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Description

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of androstane, which is a fundamental steroid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol typically involves multiple steps starting from simpler steroid precursors. The process often includes:

    Ethoxylation: Introduction of an ethoxy group at the 3-position.

    Methylation: Addition of a methyl group at the 16-position.

    Hydroxylation: Introduction of a hydroxyl group at the 16-position.

These reactions require specific catalysts and conditions, such as acidic or basic environments, and controlled temperatures to ensure the correct functional groups are added without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors where the above reactions are carried out in sequence. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16-position can be oxidized to a ketone.

    Reduction: The double bond in the steroid ring can be reduced to a single bond.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone at the 16-position.

    Reduction: Saturated steroid ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Potential use in developing treatments for hormonal imbalances or as an anabolic agent.

    Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.

Mechanism of Action

The mechanism of action of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol involves its interaction with steroid hormone receptors in the body. It binds to these receptors, altering their conformation and modulating the transcription of specific genes. This can lead to changes in protein synthesis and cellular function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural steroid hormone with similar structural features.

    Methandrostenolone: A synthetic anabolic steroid with a similar core structure but different functional groups.

    Nandrolone: Another synthetic steroid with a similar backbone but different substitutions.

Uniqueness

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is unique due to its specific ethoxy and methyl substitutions, which confer distinct biological properties and potential therapeutic applications compared to other steroids.

Properties

CAS No.

4462-64-0

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,16S)-3-ethoxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C22H36O2/c1-5-24-16-8-11-22(4)15(12-16)6-7-17-18(22)9-10-20(2)14-21(3,23)13-19(17)20/h6,16-19,23H,5,7-14H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-/m0/s1

InChI Key

DWHNAFMKRQQMIQ-UIZIODFASA-N

Isomeric SMILES

CCO[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C[C@@](C[C@H]4[C@@H]3CC=C2C1)(C)O)C)C

Canonical SMILES

CCOC1CCC2(C3CCC4(CC(CC4C3CC=C2C1)(C)O)C)C

Origin of Product

United States

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